molecular formula C14H13NOS2 B2917523 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine CAS No. 52824-81-4

3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine

Cat. No.: B2917523
CAS No.: 52824-81-4
M. Wt: 275.38
InChI Key: JBNQQIHJUGKSKU-UHFFFAOYSA-N
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Description

3-Benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine (CAS Number: 52824-81-4) is a chemical compound with the molecular formula C14H13NOS2 and a molecular weight of 275.39 g/mol . This 2-aminothiophene (2-AT) derivative is part of a structurally intriguing class of small-molecule heterocyclic scaffolds that have demonstrated significant potential in medicinal chemistry and drug discovery research . While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to advanced research scaffolds that show promising pharmacological properties. Specifically, 2-aminothiophene-based compounds have been identified as a valuable chemotype in the development of novel positive allosteric modulators (PAMs) of the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a critical therapeutic target for treating type 2 diabetes and obesity, and small-molecule PAMs can enhance the receptor's activation by endogenous peptides, leading to increased glucose-dependent insulin secretion . In vivo studies on a related 2-aminothiophene-3-arylketone analogue demonstrated a significant reduction of blood plasma glucose levels in animal models, highlighting the therapeutic potential of this chemical series . Furthermore, structurally similar benzoyl-containing thienopyridine and thienopyrimidine analogues have been investigated for their potent anti-proliferative activity against various human cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) . The proposed mechanism of action for these related compounds involves interfering with phospholipid metabolism, potentially through the inhibition of phosphoinositide phospholipase C (PI-PLC), which can induce profound changes in cell morphology and suppress cancer cell growth . This product is intended for research purposes by qualified laboratory personnel. Its applications may include use as a key synthetic intermediate , a building block for constructing more complex chemical libraries, or a pharmacological probe for exploring new biological pathways in hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS2/c15-14-12(10-6-7-17-8-11(10)18-14)13(16)9-4-2-1-3-5-9/h1-5H,6-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNQQIHJUGKSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=C(S2)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]thiopyran Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]thiopyran ring system.

    Introduction of the Benzoyl Group: The benzoyl group is introduced at the 3-position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related heterocycles:

Table 1: Comparison of Key Structural Features

Compound Name Core Structure Substituents Molecular Formula Key Applications/Notes
3-Benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine Thieno[2,3-c]thiopyran 3-Benzoyl, 2-Amine Not explicitly provided Hypothesized: Drug discovery (kinase inhibition, apoptosis modulation)
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid Thieno[2,3-c]pyran 2-Carboxylic acid C8H8O3S Building block for drug synthesis
Pyridazino[4,3-c:5,6-c']diquinoline derivatives Pyridazine-fused quinoline Varied substituents Not provided Autoxidation studies, theoretical reactivity
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido-pyridazine Varied substituents Not provided Bcl-xL inhibitors for cancer therapy

Key Differences and Implications

Core Heterocycle: The thieno-thiopyran core in the target compound incorporates two sulfur atoms, enhancing electron delocalization compared to oxygen-containing analogs like thieno[2,3-c]pyran. This may influence redox properties and binding affinity in biological systems. Pyridazine-based derivatives (e.g., pyridazino[4,3-c:5,6-c']diquinolines) prioritize nitrogen-rich systems, favoring hydrogen bonding and coordination chemistry .

The 2-amine group offers nucleophilic reactivity, enabling derivatization (e.g., amide formation) absent in the carboxylic acid derivative.

Synthetic Accessibility: outlines methods for synthesizing thiophene derivatives via cyclocondensation of malononitrile or ethyl cyanoacetate with sulfur.

Material Science Potential

  • The conjugated thieno-thiopyran system could serve as a ligand in optoelectronic materials, leveraging sulfur’s electron-withdrawing effects.

Biological Activity

3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thieno[2,3-c]thiopyran core, has drawn attention for its biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H13NOS2
  • Molecular Weight : 275.39 g/mol
  • CAS Number : 52824-81-4

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thieno[2,3-c]thiopyran Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Benzoyl Group : Achieved via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antibacterial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include modulation of enzyme activity related to metabolic processes in cancer cells.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : It may bind to cellular receptors or proteins that regulate cell growth and apoptosis.

Case Studies and Research Findings

  • Antibacterial Activity Study :
    A study published in the African Journal of Pharmacy and Pharmacology evaluated various derivatives of thieno[2,3-c]thiopyran compounds and found that modifications at the amine group significantly impacted their antibacterial efficacy against S. aureus and E. coli .
  • Anticancer Activity Investigation :
    Research conducted on the anticancer effects revealed that this compound induces apoptosis in human cancer cell lines by activating caspase pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
5H-Benzo[4,5]thieno[3,2-c]carbazoleThienocarbazoleAnticancer
3-Benzoyl derivativesVariousAntimicrobial

Q & A

Q. What are the established synthetic routes for 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine?

The compound can be synthesized via cyclocondensation reactions using benzoylisothiocyanate derivatives. A general procedure involves reacting precursor thiophene derivatives (e.g., substituted tetrahydrobenzo[b]thiophenes) with benzoylisothiocyanate in 1,4-dioxane under ambient conditions. Isolation typically involves quenching with ice/water followed by filtration . Optimization of stoichiometry (equimolar ratios) and solvent selection (polar aprotic solvents like 1,4-dioxane) are critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and regioselectivity. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight validation, as demonstrated for analogous thienopyrimidines (e.g., [M+1]+ ion analysis) . Fourier-transform infrared (FTIR) spectroscopy helps identify functional groups like the benzoyl carbonyl (C=O stretch ~1680 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Discrepancies between NMR/IR predictions and experimental data may arise from tautomerism or crystallographic packing effects. Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination, as applied to related thieno[2,3-d]pyrimidine derivatives . For dynamic systems, variable-temperature NMR or computational modeling (DFT) can clarify conformational equilibria.

Q. What experimental strategies optimize synthesis yield under varying reaction conditions?

Systematic optimization involves:

  • Solvent screening : Polar solvents (e.g., 1,4-dioxane) enhance solubility of aromatic intermediates, while dichloromethane improves acylation efficiency .
  • Catalysis : Triethylamine is commonly used to neutralize HCl byproducts in thiourea coupling reactions .
  • Temperature control : Room-temperature reactions minimize side-product formation in cyclization steps, whereas heating (e.g., 50–80°C) accelerates sluggish condensations .

Q. What biological activities are associated with thieno-thiopyran derivatives, and how are they evaluated?

Thienopyrimidine analogs exhibit antimicrobial and antitumor activities. In vitro assays include:

  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC₅₀ determination) . Structure-activity relationship (SAR) studies often focus on substituent effects at the benzoyl or thiopyran moieties.

Methodological Challenges and Solutions

Q. How can regioselectivity issues in thiophene annulation be addressed?

Regioselectivity in thieno-thiopyran formation depends on electronic directing groups. Electron-withdrawing substituents (e.g., benzoyl) favor cyclization at the α-position. Computational tools (e.g., Fukui function analysis) predict reactive sites, while steric effects are mitigated using bulky protecting groups (e.g., tert-butyldimethylsilyl) .

Q. What analytical approaches validate purity for pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. For chiral analogs, chiral stationary phases or circular dichroism (CD) spectroscopy are employed. Impurity profiling via LC-MS identifies byproducts like hydrolyzed benzoyl intermediates .

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